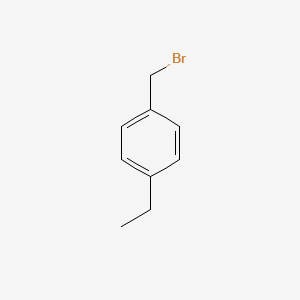

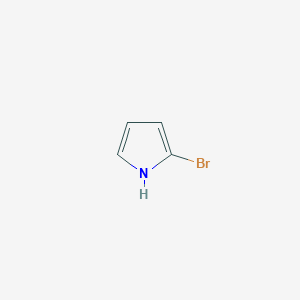

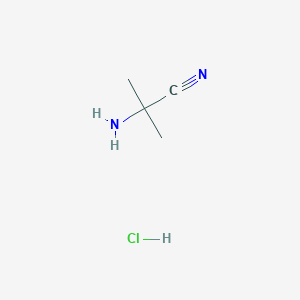

![molecular formula C12H7Cl2N3 B1281116 4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine CAS No. 77712-91-5](/img/structure/B1281116.png)

4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various imidazo[1,2-a]pyridine derivatives has been a subject of interest due to their potential biological activities. In the studies provided, different derivatives of imidazo[1,2-a]pyridine have been synthesized using various techniques. For instance, 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives were synthesized and characterized by spectroscopic techniques, showing significant biological activities . Similarly, 2-(4'-chlorophenyl)-6-methyl-imidazo[1,2-a]pyridines were synthesized and assayed for biological activity against bacteria and fungi . Novel compounds of 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles were also synthesized, with their structures elucidated from chemical and spectroscopic data . Additionally, a novel synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones was developed through palladium-catalyzed cascade reactions . The triflic anhydride-mediated annulation of 2H-azirines with 2-chloropyridines was optimized to produce imidazo[1,2-a]pyridines . Lastly, oxopyrimidines and thiopyrimidines of 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde were synthesized and evaluated for antimicrobial activity .

Molecular Structure Analysis

The molecular structures of the synthesized imidazo[1,2-a]pyridine derivatives were elucidated using various spectroscopic methods. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H-NMR), mass spectrometry, elemental analysis, and thin-layer chromatography were employed to confirm the structures of the synthesized compounds . The interaction of these compounds with biological targets was further confirmed by molecular docking studies, which provide insights into the potential binding modes and affinities of the compounds to their respective targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridine derivatives are diverse and include reactions such as palladium-catalyzed CO insertion and C-H bond activation , as well as the reaction of 2-chloropyridines with 2H-azirines to form C3-substituted imidazo[1,2-a]pyridines . These reactions demonstrate the versatility of imidazo[1,2-a]pyridine chemistry and the potential to generate a wide array of derivatives with varying substituents and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are closely related to their molecular structures and the substituents present on the heterocyclic framework. The biological screening of these compounds revealed that some derivatives exhibit moderate activity against Gram-positive and Gram-negative bacteria, as well as fungi . The antiglycation, antioxidant, and β-glucuronidase inhibitory activities of these compounds were also evaluated, with some derivatives showing significant activity compared to standard compounds . These properties highlight the potential of imidazo[1,2-a]pyridine derivatives as therapeutic agents in various domains, including antimicrobial and antioxidant applications.

Applications De Recherche Scientifique

Synthesis, Spectral Studies, and Biological Screening

Compounds related to 4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine, such as 2-(4'-chlorophenyl)-6-methyl- (3-N, N'-diaryl/dialkyl amino methyl)-imidazo[1,2-a]pyridine, have been synthesized and assessed for biological activities against various bacteria and fungi. The structural elucidation of these products was achieved through spectral studies and analytical techniques (Bhuva et al., 2015).

Antimicrobial Activity of Imidazo[4,5-c]pyridine Derivatives

Similar compounds, such as 2-(4-chlorophenyl)-6-methyl-3-(3- aryl -1-acetyl/phenyl -4,5-dihydropyrazol-5-yl)- imidazo[1, 2-a]pyridines, were also synthesized and tested for their antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. These compounds exhibited moderate activity at certain concentrations (Bhuva et al., 2009).

Chemical and Corrosion Inhibition Studies

Corrosion Inhibition Performance

Imidazo[4,5-b] pyridine derivatives, including those related to 4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine, were evaluated for their performance as corrosion inhibitors for mild steel in acidic environments. The study utilized various analytical and computational methods to understand the inhibition process and the interaction of these compounds with the steel surface (Saady et al., 2021).

Synthesis and Characterization

Copper- and Palladium-catalyzed Synthesis

Imidazo[4,5-c]pyridines, closely related to the compound , were synthesized through a palladium-catalyzed amidation/cyclization strategy. This research also developed protocols for the selective chlorination of imidazo[4,5-c]pyridines at specific positions, demonstrating the versatility of these compounds in synthesis (Wilson et al., 2014).

Propriétés

IUPAC Name |

4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N3/c13-8-4-2-1-3-7(8)12-16-9-5-6-15-11(14)10(9)17-12/h1-6H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCHWEIPUJGEFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(N2)C=CN=C3Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.